Sigma-1 Receptor Affinity: Unsubstituted 4-Phenylpiperidine vs. Haloperidol
The unsubstituted 4-phenylpiperidine scaffold exhibits micromolar affinity (Ki = 1.98 µM) for the sigma-1 receptor, whereas the clinically used butyrophenone antipsychotic haloperidol (which incorporates a 4-phenylpiperidine motif with an extended N-substituent) demonstrates sub-nanomolar affinity (Ki = 0.33-2.8 nM) [1]. This ~600-6000 fold difference in affinity quantifies the intrinsic binding capacity of the core scaffold versus a fully elaborated drug molecule, establishing 4-phenylpiperidine as a validated, low-affinity starting point for sigma receptor ligand development [2].
| Evidence Dimension | Binding affinity (Ki) for Sigma-1 receptor |
|---|---|
| Target Compound Data | Ki = 1.98 µM (1980 nM) |
| Comparator Or Baseline | Haloperidol: Ki = 0.33-2.8 nM (varies by study) |
| Quantified Difference | ~600- to 6000-fold lower affinity for 4-phenylpiperidine |
| Conditions | Radioligand binding assays using rat brain homogenates or recombinant sigma-1 receptors |
Why This Matters
This quantifies the baseline sigma-1 affinity of the core scaffold, enabling researchers to rationally design N-substituted derivatives with predictable affinity gains.
- [1] Probes & Drugs Portal. PD093543 (4-Phenylpiperidine): Sigma receptor Ki = 1.98 µM. https://www.probes-drugs.org/compound/PD093543/ (accessed 2026). View Source
- [2] Bowen WD, et al. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. Eur J Pharmacol. 1990;177(3):111-8. View Source
